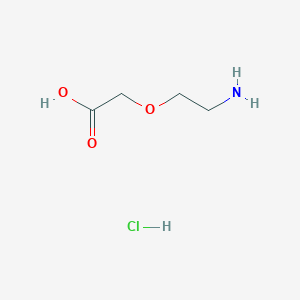

2-(2-Aminoethoxy)acetic acid hydrochloride

CAS No.: 81142-16-7

Cat. No.: VC7520741

Molecular Formula: C4H10ClNO3

Molecular Weight: 155.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81142-16-7 |

|---|---|

| Molecular Formula | C4H10ClNO3 |

| Molecular Weight | 155.58 |

| IUPAC Name | 2-(2-aminoethoxy)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C4H9NO3.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H |

| Standard InChI Key | IVTUZBXDJSWUTI-UHFFFAOYSA-N |

| SMILES | C(COCC(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride belongs to the class of PEG-based bifunctional linkers. Its structure comprises a central ethoxy chain () flanked by an amino group () at one terminus and a carboxylic acid () at the other, with the latter protonated as a hydrochloride salt () . The IUPAC name, 2-[2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride, reflects this arrangement. The PEG spacer imparts hydrophilicity and flexibility, critical for modulating the pharmacokinetics of conjugated molecules .

Synonyms and Registry Data

Common synonyms include AEEA-OH·HCl, H-AEEA-OH.HCl, and CH2COOH-PEG2-NH2.HCl, emphasizing its PEG2 backbone and functional groups . Key identifiers include:

Synthesis and Production

Synthetic Pathways

The compound is synthesized via a multi-step process involving:

-

Etherification: Reaction of 2-(2-aminoethoxy)ethanol with chloroacetic acid under alkaline conditions to form the ethoxy-acetic acid backbone.

-

Hydrochlorination: Treatment with hydrochloric acid to protonate the carboxylic acid and form the stable hydrochloride salt .

A post-assembly coupling procedure is employed for integrating the compound into PNA oligomers, where it facilitates the attachment of additional functional groups via its amino and carboxyl termini .

Analytical Validation

Quality control protocols confirm structural integrity and purity:

-

Nuclear Magnetic Resonance (NMR): NMR spectra validate the presence of ethoxy protons ( ppm), amino protons ( ppm), and carboxylic acid protons ( ppm) .

-

Purity Assessment: Quantitative NMR (qNMR) and non-aqueous titration verify purity ≥96.0% .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | 124.0–128.0 °C | |

| Boiling Point | 323.8 ± 22.0 °C (Predicted) | |

| Density | 1.177 g/cm³ | |

| Solubility | DMSO, Methanol (Slight) | |

| pKa | 3.37 ± 0.10 (Carboxylic acid) |

The compound’s low solubility in aqueous media necessitates the use of polar aprotic solvents for biochemical applications .

Applications in Research and Industry

Peptide Nucleic Acid (PNA) Conjugation

The compound serves as a critical building block for synthesizing PNA oligoether conjugates, enhancing DNA/RNA binding affinity and cellular uptake. Its amino group reacts with activated carboxyl groups (e.g., using EDC/HOBt), while the carboxylic acid enables further functionalization . Ghidini et al. (2014) demonstrated its utility in constructing PNA probes for detecting single-nucleotide polymorphisms .

Drug-Delivery Systems

As a PEGylated linker, it improves the solubility and bioavailability of hydrophobic drugs. For example, CovX-Bodies—antibody-drug conjugates—leverage its spacer to attach payloads while minimizing immunogenicity .

Bioconjugation Chemistry

The amino and carboxyl termini enable site-specific modifications of proteins, antibodies, and nanoparticles. This bifunctionality supports the development of diagnostic assays and targeted therapies .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Avoid ingestion |

| H315: Skin irritation | Wear protective gloves |

| H319: Eye irritation | Use eye protection |

| H335: Respiratory irritation | Use in well-ventilated areas |

Risk Mitigation

-

Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

-

First Aid: Flush eyes/skin with water for 15 minutes upon exposure .

| Supplier | Purity | Price (1g) | Storage |

|---|---|---|---|

| TCI America | >96.0% | $334.00 | −20°C, inert gas |

| ChemScene | ≥98.0% | $299.00 | Room temperature |

| American Elements | 99% | $450.00 | Desiccated, −20°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume